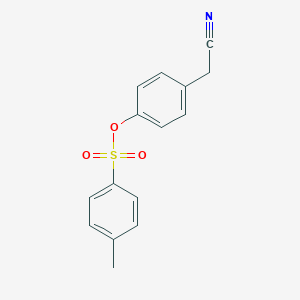

4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C15H13NO3S. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further connected to a 4-methylbenzene-1-sulfonate group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-(cyanomethyl)phenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. The final product is often obtained in high purity through distillation or crystallization techniques.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The cyanomethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts like palladium on carbon or Raney nickel in the presence of hydrogen gas.

Major Products:

- Substituted phenyl derivatives

- Carboxylic acids

- Amines

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules. Its reactivity allows it to participate in multiple chemical reactions, making it a valuable building block in synthetic organic chemistry. Notably, it can be used to produce derivatives that have applications in pharmaceuticals and agrochemicals. The following table summarizes some synthetic routes involving this compound:

| Synthetic Route | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to introduce new functional groups | Varies |

| Coupling Reactions | Forms C-C bonds with aryl or aliphatic compounds | Varies |

| Sulfonation Reactions | Introduces sulfonate groups into other aromatic compounds | Varies |

Medicinal Chemistry

Research indicates that compounds similar to 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate exhibit biological activity, particularly in the context of drug design. The sulfonate group enhances solubility and bioavailability, which are critical factors for therapeutic efficacy. Studies have shown that derivatives of this compound can act as potential inhibitors in various biological pathways.

Case Study: Antiviral Activity

In a study exploring the structure-activity relationship (SAR) of sulfonamide derivatives, compounds resembling this compound were tested for their ability to inhibit viral replication. The results indicated promising antiviral activity, suggesting that modifications to the sulfonate moiety could enhance efficacy against viruses such as HIV .

Material Science

The compound's unique chemical properties also lend themselves to applications in material science. It can be utilized in the development of photoacid generators and resist compositions for photolithography processes. These applications are particularly relevant in semiconductor manufacturing, where precise patterning is essential.

Interaction Studies

Investigating the interactions of this compound with biological macromolecules can provide insights into its mechanism of action. Such studies can reveal how the compound interacts with proteins or nucleic acids, potentially leading to novel therapeutic strategies.

Mecanismo De Acción

The mechanism of action of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The cyanomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems.

Comparación Con Compuestos Similares

- 4-(Cyanomethyl)phenyl 4-methylbenzenesulfonamide

- 4-(Cyanomethyl)phenyl 4-methylbenzenesulfonyl chloride

- 4-(Cyanomethyl)phenyl 4-methylbenzenesulfonic acid

Uniqueness: 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate is unique due to its combination of a cyanomethyl group and a sulfonate ester. This structure imparts distinct reactivity and solubility properties, making it valuable in various chemical and biological applications. Its ability to undergo diverse chemical reactions and its potential use in drug development further highlight its significance.

Actividad Biológica

4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C15H13NO3S and a molecular weight of 287.33 g/mol. It features a sulfonate group attached to a phenyl ring, which is further substituted with a cyanomethyl group. This unique structure contributes to its potential biological activity and reactivity in various chemical processes, including medicinal chemistry and material science applications.

The compound's structure can be summarized as follows:

- Molecular Formula : C15H13NO3S

- Molecular Weight : 287.33 g/mol

- Functional Groups : Sulfonate and cyanomethyl

The presence of the sulfonate group enhances its solubility in water, making it suitable for various biological applications.

Biological Activity Overview

Research on the biological activity of this compound is still emerging, but preliminary studies suggest several potential activities:

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation, particularly in colorectal cancer models. For instance, related sulfonamide compounds have demonstrated significant inhibition of Wnt-dependent transcription and cancer cell growth in vitro and in vivo .

- Enzyme Inhibition : The sulfonate group may confer inhibitory properties on certain enzymes, potentially affecting metabolic pathways relevant to disease states such as cancer or inflammation.

Case Study 2: Interaction with Biological Macromolecules

Research into the reactivity of sulfonated phenyl compounds has highlighted their interactions with proteins and nucleic acids. These interactions may lead to alterations in cellular signaling pathways, contributing to their biological effects . Investigations into how this compound interacts with macromolecules could provide insights into its mechanism of action.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Phenyl 4-methylbenzenesulfonate | C13H12O3S | Lacks the cyano group; simpler structure |

| Benzyl 4-methylbenzenesulfonate | C15H16O3S | Contains a benzyl group instead of cyanomethyl |

| 4-(Methylthio)phenyl 4-methylbenzenesulfonate | C15H15O3S | Features a methylthio group; different reactivity |

This table highlights how the presence of the cyanomethyl group in this compound may confer distinct biological properties not observed in simpler analogs.

Propiedades

IUPAC Name |

[4-(cyanomethyl)phenyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c1-12-2-8-15(9-3-12)20(17,18)19-14-6-4-13(5-7-14)10-11-16/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYACJSQRJBCQDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379158 |

Source

|

| Record name | 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-39-4 |

Source

|

| Record name | 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.